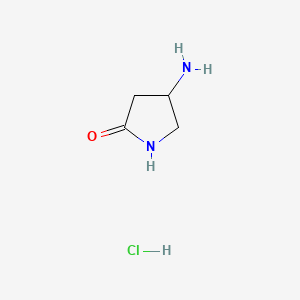

4-Aminopyrrolidin-2-one hydrochloride

Description

4-Aminopyrrolidin-2-one hydrochloride is a heterocyclic organic compound with a five-membered pyrrolidinone ring substituted with an amino group at the 4-position. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of neuromodulators, kinase inhibitors, and antibacterial agents . Key identifiers include CAS numbers 167465-93-2 (racemic mixture) and 672883-63-5 (S-enantiomer), molecular formula C₄H₉ClN₂O, and molecular weight 136.58 g/mol . Its stereospecific variant, (S)-4-aminopyrrolidin-2-one hydrochloride, is prioritized in enantioselective drug design due to its role in enhancing target binding affinity .

Properties

IUPAC Name |

4-aminopyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-3-1-4(7)6-2-3;/h3H,1-2,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMHDNYPPBTWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736396 | |

| Record name | 4-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167465-93-2 | |

| Record name | 4-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrrolidin-2-one hydrochloride typically involves the amination and cyclization of functionalized acyclic substrates. One common method includes the oxidation of pyrrolidine derivatives, which involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in a continuous tube or tube bundle reactor, operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyrrolidin-2-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde.

Reduction: It can be reduced to form different derivatives depending on the reagents used.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Pyrrolidine-2-carbaldehyde.

Reduction: Various reduced derivatives of pyrrolidinone.

Substitution: Substituted pyrrolidinone derivatives.

Scientific Research Applications

4-Aminopyrrolidin-2-one hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Aminopyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure enables it to participate in a wide range of chemical reactions, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Key Observations:

- Core Structure: Piperidin-2-one derivatives (e.g., 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride) exhibit six-membered rings, reducing ring strain and enhancing thermal stability compared to pyrrolidin-2-one analogs .

- Substituent Effects: The 1-propyl group in 4-Amino-1-propylpyrrolidin-2-one hydrochloride increases lipophilicity (logP ~1.2 vs. 0.5 for the parent compound), improving blood-brain barrier penetration .

- Stereochemistry: The (S)-enantiomer of this compound is priced higher (€691/g vs. €230/g for racemic forms) due to its demand in chiral drug synthesis .

Research Findings and Market Trends

- Synthetic Routes : The (S)-enantiomer is synthesized via asymmetric catalysis, achieving >99% enantiomeric excess (ee) but at a 30% higher production cost compared to racemic mixtures .

- Market Dynamics: The global market for this compound is projected to grow at a CAGR of 6.2% (2025–2030), driven by demand for neuropharmaceuticals. Piperidin-2-one analogs, however, dominate the agrochemical sector with a 15% annual growth rate .

Biological Activity

4-Aminopyrrolidin-2-one hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure allows it to interact with various biological systems, making it a valuable tool for studying enzyme mechanisms, protein-ligand interactions, and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- CAS Number : 167465-93-2

- Molecular Weight : 110.58 g/mol

The presence of an amino group in the pyrrolidinone structure enhances its reactivity and ability to form hydrogen bonds, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Modulation : The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, influencing their catalytic efficiency.

- Receptor Interaction : It has been studied for its potential effects on various receptors, including serotonin receptors (e.g., 5-HT6R), where it may act as an antagonist or modulator depending on its structural modifications .

Applications in Research

This compound is utilized in several key areas of research:

- Medicinal Chemistry : It serves as a building block in the synthesis of complex organic molecules and potential pharmaceuticals.

- Biological Studies : The compound is used to investigate enzyme mechanisms and protein-ligand interactions, contributing to the understanding of biochemical pathways.

- Therapeutic Potential : Ongoing research aims to explore its use as a precursor in drug synthesis, particularly for conditions related to neurotransmitter imbalances .

Case Study 1: Interaction with Serotonin Receptors

A study examined the efficacy of this compound derivatives on serotonin receptors. The findings indicated that certain modifications to the compound enhanced its affinity for the 5-HT6 receptor while maintaining low activity at the D3 receptor. This selectivity suggests potential therapeutic applications in treating disorders associated with serotonin dysregulation .

| Compound | Affinity for 5-HT6R | Affinity for D3R |

|---|---|---|

| PZ-1643 | High | Moderate |

| Derivative A | Very High | Low |

| Derivative B | Moderate | Low |

Case Study 2: Enzyme Inhibition

In another investigation, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results demonstrated that the compound effectively inhibited enzyme activity at micromolar concentrations, indicating its potential role as a therapeutic agent in metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds reveals distinct differences in biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Pyrrolidin-2-one | Lacks amino group | Limited reactivity |

| 4-Hydroxy-pyrrolidin-2-one | Hydroxyl group at position four | Different enzyme interactions |

| N-Methylpyrrolidin-2-one | Methyl substitution on nitrogen | Altered binding properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.